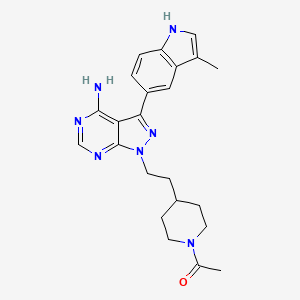

Alk5-IN-79

Description

Properties

Molecular Formula |

C23H27N7O |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

1-[4-[2-[4-amino-3-(3-methyl-1H-indol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C23H27N7O/c1-14-12-25-19-4-3-17(11-18(14)19)21-20-22(24)26-13-27-23(20)30(28-21)10-7-16-5-8-29(9-6-16)15(2)31/h3-4,11-13,16,25H,5-10H2,1-2H3,(H2,24,26,27) |

InChI Key |

HCGVOSYLBCMBNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CCC5CCN(CC5)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Inhibition: A Technical Guide to Pyrazole-Based ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. The Activin-like kinase 5 (ALK5), a type I TGF-β receptor serine/threonine kinase, represents a critical node in this pathway, making it a prime target for therapeutic intervention. Among the diverse chemical scaffolds explored for ALK5 inhibition, pyrazole-based compounds have emerged as a particularly promising class, demonstrating potent and selective activity. This technical guide provides an in-depth exploration of the structure, synthesis, and biological evaluation of pyrazole-based ALK5 inhibitors, offering a comprehensive resource for researchers in the field of drug discovery.

The ALK5 Signaling Cascade: A Target for Intervention

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II TGF-β receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular responses.[1][2][3] Pyrazole-based inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and effectively blocking the downstream signaling cascade.[4]

Synthetic Strategies for Pyrazole-Based ALK5 Inhibitors

The versatility of the pyrazole core allows for extensive chemical modifications, making it an ideal scaffold for structure-based drug design. The synthesis of 3,4,5-trisubstituted pyrazoles is a common strategy in the development of ALK5 inhibitors. A general and adaptable synthetic protocol involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

General Experimental Protocol for the Synthesis of 3,4,5-Trisubstituted Pyrazoles:

-

Formation of the 1,3-Dicarbonyl Intermediate: An appropriately substituted acetophenone is treated with a base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by reaction with a suitable ester or acyl chloride to yield the 1,3-dicarbonyl intermediate.

-

Cyclization with Hydrazine: The 1,3-dicarbonyl compound is then reacted with a substituted or unsubstituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often with heating, to afford the pyrazole core. The choice of the hydrazine derivative determines the substituent at the N1 position of the pyrazole ring.

-

Functional Group Interconversion and Derivatization: Following the formation of the pyrazole core, further modifications can be introduced at the 3, 4, and 5 positions through various chemical transformations, including but not limited to, Suzuki coupling, Sonogashira coupling, amidation, and etherification, to explore the structure-activity relationship.[5]

Quantitative Analysis of Pyrazole-Based ALK5 Inhibitors

The potency of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50%. The following table summarizes the in vitro ALK5 inhibitory activity of selected pyrazole-based compounds reported in the literature.

| Compound ID | Core Structure | R1 | R2 | R3 | ALK5 IC50 (nM) | Reference |

| Compound 1 | Pyrazole | Phenyl | Quinoxalin-6-yl | 6-(dimethylamino)pyridin-2-yl | 280 | [7] |

| Compound 2 | Pyrazole | Phenyl | Quinoxalin-6-yl | 4-methylthiazol-2-yl | 120 | [7] |

| J-1048 | Pyrazole derivative | - | - | - | Enzymatic inhibition assessed | [4] |

| PF-03671148 | 2-(1H-pyrazol-1-yl)pyridine | - | - | - | 13 | [1] |

| GW6604 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | - | - | - | 140 | [1] |

| A-83-01 | Thioamide-linked pyrazole | - | - | - | 12 | [1] |

Experimental Protocols for Biological Evaluation

The biological activity of pyrazole-based ALK5 inhibitors is assessed through a combination of in vitro enzymatic assays and cell-based assays.

Experimental Workflow for ALK5 Inhibitor Discovery and Evaluation:

1. ALK5 Kinase Enzymatic Assay Protocol:

This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

-

Materials: Recombinant human ALK5 kinase domain, a suitable substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate), ³³P-labeled ATP, kinase assay buffer, and the test compounds.

-

Procedure:

-

The ALK5 enzyme is pre-incubated with various concentrations of the pyrazole-based inhibitor in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ³³P-ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or precipitation).

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated from the dose-response curves.

-

2. Cell-Based TGF-β Signaling Assay Protocol:

This assay assesses the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.

-

Procedure:

-

The transfected cells are plated in a multi-well format and treated with various concentrations of the pyrazole-based inhibitor.

-

The cells are then stimulated with a known concentration of TGF-β to activate the signaling pathway.

-

After an appropriate incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

A decrease in reporter gene activity in the presence of the inhibitor indicates a blockade of the TGF-β signaling pathway.

-

IC50 values are determined from the dose-response curves.

-

Structure-Activity Relationship (SAR) of Pyrazole-Based ALK5 Inhibitors

The exploration of the structure-activity relationship (SAR) is crucial for the rational design and optimization of potent and selective ALK5 inhibitors. Key structural modifications on the pyrazole scaffold have been shown to significantly impact inhibitory activity.

-

Substituents at the C3 and C5 Positions: Aromatic and heteroaromatic substituents at the C3 and C5 positions of the pyrazole ring are often crucial for potent ALK5 inhibition. These groups can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. For instance, the presence of a pyridine or quinoline moiety can form a critical hydrogen bond with the hinge region of the kinase.[1][8]

-

Substituents at the C4 Position: The C4 position of the pyrazole ring provides a vector for introducing substituents that can modulate the physicochemical properties of the inhibitor, such as solubility and metabolic stability, without directly interacting with the hinge region. Bulky groups at this position are generally not well-tolerated.

-

Substituents at the N1 Position: The substituent at the N1 position of the pyrazole ring can influence the overall conformation of the inhibitor and its interaction with the solvent-exposed region of the ATP-binding site. Small alkyl groups or hydrogen are commonly found at this position.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Alk5-IN-79: A Technical Overview of its Role as a TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Alk5-IN-79 is an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes. This guide provides a comprehensive overview of the target selectivity, kinase profile, and relevant experimental methodologies associated with the broader class of ALK5 inhibitors, with a focus on the context in which this compound operates. Due to the limited publicly available data specifically for this compound, this document leverages information on well-characterized ALK5 inhibitors and standard experimental protocols to provide a foundational understanding for researchers.

Introduction to Alk5 and the TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) signaling plays a pivotal role in cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production. The signal is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, primarily the Activin receptor-Like Kinase 5 (ALK5), also known as TGF-β receptor I (TβRI). This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.

Dysregulation of the TGF-β/ALK5/SMAD pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. Consequently, ALK5 has emerged as a significant therapeutic target for the development of small molecule inhibitors. This compound is identified as one such inhibitor, designed to block the kinase activity of ALK5 and thereby modulate the downstream cellular effects of TGF-β signaling.

Target Selectivity and Kinase Profile of ALK5 Inhibitors

The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity against other kinases. While specific quantitative data for this compound is not publicly available, the general approach to characterizing ALK5 inhibitors involves determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against ALK5 and a broad panel of other kinases.

Table 1: Representative Kinase Profile Data for a Selective ALK5 Inhibitor

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK5 |

| ALK5 (TβRI) | < 10 | - |

| ALK1 | > 1,000 | > 100 |

| ALK2 | > 1,000 | > 100 |

| ALK3 | > 1,000 | > 100 |

| ALK4 | < 50 | > 5 |

| ALK6 | > 1,000 | > 100 |

| p38α | > 1,000 | > 100 |

| VEGFR2 | > 1,000 | > 100 |

| Note: This table presents hypothetical data for a highly selective ALK5 inhibitor for illustrative purposes. Actual values for specific inhibitors will vary. |

A desirable ALK5 inhibitor would exhibit high potency against ALK5 while displaying minimal activity against other kinases, particularly those within the same family (other ALKs) and other major kinase families, to minimize off-target effects.

Experimental Protocols

The characterization of ALK5 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ALK5)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Methodology:

-

Reagents and Materials: Recombinant human ALK5 enzyme, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a suitable substrate (e.g., a synthetic peptide or a protein like casein).

-

Procedure: a. The inhibitor (e.g., this compound) is serially diluted to various concentrations. b. The inhibitor dilutions are pre-incubated with the ALK5 enzyme in the kinase buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

- Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

- Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

- Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular SMAD2/3 Phosphorylation Assay

This cell-based assay assesses the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2) is cultured to an appropriate confluency.

-

Procedure: a. Cells are serum-starved to reduce basal signaling. b. Cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound). c. Cells are then stimulated with a known concentration of TGF-β1 to induce SMAD2/3 phosphorylation. d. After a short incubation period (e.g., 30-60 minutes), the cells are lysed.

-

Detection Methods: The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are measured using:

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSMAD2/3 and total SMAD2/3.

-

ELISA: A quantitative enzyme-linked immunosorbent assay using specific capture and detection antibodies for pSMAD2/3.

-

-

Data Analysis: The ratio of pSMAD2/3 to total SMAD2/3 is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor required to reduce TGF-β-induced SMAD2/3 phosphorylation by 50%.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental procedures.

Conclusion

This compound represents a targeted approach to modulating the pro-fibrotic and oncogenic activities of the TGF-β signaling pathway. While detailed public data on this specific molecule is emerging, an understanding of the broader class of ALK5 inhibitors and the standard methodologies for their characterization provides a robust framework for ongoing research and development. The experimental protocols and pathway diagrams presented in this guide serve as a foundational resource for scientists working to elucidate the therapeutic potential of ALK5 inhibition. As more specific data on this compound becomes available, this technical guide can be further refined to provide more granular insights into its unique pharmacological profile.

Downstream Effects of ALK5 Inhibition on SMAD2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in cancer and fibrosis.[1] A key event in the canonical TGF-β pathway is the activation of the type I TGF-β receptor, Activin receptor-like kinase 5 (ALK5). Upon ligand binding, the type II TGF-β receptor phosphorylates and activates ALK5.[1] Activated ALK5, a serine/threonine kinase, then directly phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal SSXS motifs.[2][3] This phosphorylation event is the critical step that initiates the downstream signaling cascade.

Phosphorylated SMAD2 and SMAD3 form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes.[1] The development of small molecule inhibitors targeting the kinase activity of ALK5 has provided powerful tools to dissect this signaling pathway and offers promising therapeutic avenues for diseases driven by aberrant TGF-β signaling.[1][4]

This technical guide provides an in-depth overview of the downstream effects of ALK5 inhibition on SMAD2/3 phosphorylation. It summarizes quantitative data for representative ALK5 inhibitors, details common experimental protocols for assessing their activity, and provides visual representations of the signaling pathway and experimental workflows.

Note on Alk5-IN-79: As of the latest data retrieval, specific information regarding "this compound" is not available in the public domain. Therefore, this guide will utilize data from other well-characterized and structurally similar ALK5 inhibitors to illustrate the principles of ALK5 inhibition and its downstream effects on SMAD2/3 phosphorylation.

Data Presentation: Efficacy of ALK5 Inhibitors

The inhibitory potency of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of SMAD2/3 by 50%. The following tables summarize the IC50 values for several well-characterized ALK5 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| SB-431542 | ALK5 | 94 | Cell-free | N/A | [5] |

| ALK4 | 140 | Cell-free | N/A | [5] | |

| SB-505124 | ALK5 | 47 | Cell-free | N/A | [5] |

| ALK4 | 129 | Cell-free | N/A | [5] | |

| TP0427736 | ALK5 | 2.72 | Kinase Activity | N/A | [6][7] |

| pSMAD2/3 | 8.68 | Cell-based | A549 | [6][7] | |

| GW788388 | ALK5 | 18 | Cell-free | N/A | [7] |

| SB525334 | ALK5 | 14.3 | Cell-free | N/A | [7] |

| Galunisertib (LY2157299) | TGF-βRI | 56 | Cell-free | N/A | [6] |

| RepSox | ALK5 | 23 | ATP binding | N/A | [7] |

| ALK5 | 4 | Autophosphorylation | N/A | [7] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the point of intervention for ALK5 inhibitors.

References

- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of TGF-β Receptor Type I (ALK5) by Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of small molecule inhibitors to the Transforming Growth Factor-β (TGF-β) receptor type I, also known as Activin Receptor-Like Kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in a multitude of diseases, including cancer and fibrosis, making ALK5 a critical target for therapeutic intervention.[1][2] This document details the mechanism of action of ALK5 inhibitors, presents quantitative data for several representative compounds, and provides detailed experimental protocols for their characterization.

The TGF-β Signaling Pathway and Mechanism of ALK5 Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI or ALK5).[1] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[3] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes like cell growth, differentiation, and apoptosis.[1][3]

ALK5 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of ALK5, preventing the phosphorylation of SMAD2 and SMAD3.[4] This blockade of the initial intracellular signaling cascade effectively abrogates the downstream cellular responses to TGF-β.[1]

Quantitative Data for Representative ALK5 Inhibitors

While specific quantitative data for this compound is not publicly available, this table summarizes the inhibitory activities of several well-characterized ALK5 inhibitors against the target kinase. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| ALK5-IN-7 | ALK5 | Not Specified | Potent Inhibitor | [5] |

| SB525334 | ALK5 | Cell-free | 14.3 | [6] |

| GW788388 | ALK5 | Cell-free | 18 | [6] |

| RepSox | ALK5 | ATP binding | 23 | [6] |

| RepSox | ALK5 | Autophosphorylation | 4 | [6] |

| BIBF-0775 | ALK5 (TGFβRI) | Not Specified | 34 | [6] |

| SD-208 | ALK5 (TGFβRI) | Not Specified | 48 | [6] |

| Galunisertib (LY2157299) | ALK5 (TβRI) | Cell-free | 56 | [6] |

| LY364947 | TGFβR-I | Cell-free | 59 | [6] |

| SB431542 | ALK5 | Cell-free | 94 | [6] |

| GW6604 | ALK5 | Autophosphorylation | 140 | [7] |

| GW6604 | PAI-1 Transcription | Cellular | 500 | [7] |

| SKI2162 | ALK5 | Radioisotope-based | 94 | [8] |

| LY2157299 | ALK5 | Radioisotope-based | 327 | [8] |

| TP0427736 | ALK5 | Kinase activity | 2.72 | [6] |

| R-268712 | ALK5 | Not Specified | 2.5 | [6] |

| A-83-01 | ALK5-TD | Not Specified | 12 | [6] |

Experimental Protocols

Characterizing the binding and functional effects of an ALK5 inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ALK5 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5. A common method is a radioisotope-based filter binding assay.

Methodology:

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT).[7]

-

Dilute purified recombinant ALK5 kinase domain (e.g., 10 nM final concentration) in the reaction buffer.[7]

-

Prepare a stock solution of a suitable substrate, such as casein.

-

Prepare a stock solution of ATP and spike with [γ-³³P]ATP (e.g., 3 µM ATP final concentration with 0.5 µCi [γ-³³P]ATP).[7]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in the reaction buffer. The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup :

-

In a microtiter plate, add the diluted ALK5 enzyme.

-

Add the test inhibitor dilutions or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.[7]

-

-

Initiation and Incubation :

-

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP and substrate mixture to each well.

-

Incubate the plate for 15 minutes at 37°C.[7]

-

-

Termination and Detection :

-

Stop the reaction by adding an equal volume of stop buffer (e.g., SDS-PAGE sample buffer).[7]

-

Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

TGF-β-Induced Luciferase Reporter Assay (Cell-based)

Methodology:

-

Cell Culture and Seeding :

-

Seed the cells into a 96-well microplate at a suitable density (e.g., 35,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment and Stimulation :

-

Replace the growth medium with a serum-free medium.

-

Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle for 30 minutes.[7]

-

Stimulate the cells with a sub-maximal concentration of recombinant TGF-β1 (e.g., 1 ng/mL).[7]

-

Incubate the plate for an appropriate duration (e.g., overnight) to allow for luciferase expression.[7]

-

-

Luciferase Activity Measurement :

-

Wash the cells with PBS.

-

Lyse the cells by adding a passive lysis buffer.[7]

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis :

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Western Blot Analysis of SMAD2/3 Phosphorylation

This method is used to directly assess the phosphorylation status of SMAD2 and SMAD3 in response to TGF-β and the effect of an ALK5 inhibitor.

Methodology:

-

Cell Culture and Treatment :

-

Culture a suitable cell line (e.g., HaCaT keratinocytes or WI38VA13 fibroblasts) to near confluence.[8]

-

Serum-starve the cells for a few hours.

-

Pre-treat the cells with various concentrations of the ALK5 inhibitor or vehicle for 1 hour.[8]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.[8]

-

-

Protein Extraction :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

-

-

SDS-PAGE and Western Blotting :

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection :

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD2/3 (p-SMAD2/3).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

-

Strip the membrane and re-probe with an antibody for total SMAD2/3 as a loading control.

-

-

Data Analysis :

-

Quantify the band intensities for p-SMAD2/3 and total SMAD2/3.

-

Normalize the p-SMAD2/3 signal to the total SMAD2/3 signal to determine the relative level of phosphorylation.

-

Assess the dose-dependent inhibition of SMAD2/3 phosphorylation by the ALK5 inhibitor.

-

This technical guide provides a foundational understanding of the interaction between small molecule inhibitors and the TGF-β receptor type I (ALK5). The presented data and protocols offer a framework for the evaluation and characterization of novel ALK5 inhibitors in a drug discovery and development setting.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to ALK5 Inhibitors: Discovery, Properties, and Therapeutic Potential

A Note on Alk5-IN-79 (CAS No. 2657720-07-3): While this guide aims to be a comprehensive resource, specific quantitative data, detailed experimental protocols, and the complete discovery history for the compound this compound are primarily contained within the patent document WO2021129621A1.[1] As access to the full text of this patent is restricted, this guide will instead provide a broader, in-depth technical overview of Activin-like kinase 5 (ALK5) inhibitors as a class of molecules, using publicly available data from representative compounds to illustrate key concepts, experimental methodologies, and their therapeutic significance.

Introduction to ALK5 and the TGF-β Signaling Pathway

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a serine/threonine kinase receptor that plays a pivotal role in the transforming growth factor-beta (TGF-β) signaling pathway.[2][3] This pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. This phosphorylation event activates ALK5, enabling it to phosphorylate its downstream targets, the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] Phosphorylated SMAD2/3 then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2]

Dysregulation of the TGF-β/ALK5 signaling pathway has been implicated in a range of pathologies, most notably in fibrosis and cancer. In these disease states, aberrant signaling can lead to excessive extracellular matrix deposition and promote tumor growth and metastasis, making ALK5 a compelling therapeutic target.[2][3]

Below is a diagram illustrating the canonical TGF-β/ALK5 signaling pathway.

Properties of Representative ALK5 Inhibitors

A number of small molecule inhibitors of ALK5 have been developed and characterized. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of its downstream targets. The table below summarizes the in vitro potency of several well-characterized ALK5 inhibitors.

| Compound | ALK5 IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |

| SB-431542 | 94 | ~250 (PAI-1 expression) | --INVALID-LINK-- |

| GW788388 | 18 | 500 (PAI-1 transcription) | --INVALID-LINK-- |

| RepSox | 23 | 4 (autophosphorylation) | --INVALID-LINK-- |

| LY2157299 (Galunisertib) | 56 | Not specified | --INVALID-LINK-- |

Experimental Protocols for Characterization of ALK5 Inhibitors

The discovery and development of ALK5 inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically employed in the characterization of these compounds.

ALK5 Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory activity of a compound against the ALK5 kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Substrate (e.g., casein or a specific peptide substrate like TGF-β receptor I substrate)

-

Test compound (serially diluted)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure: a. The ALK5 enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes) at room temperature in the kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA). e. For radiolabeled assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity incorporated into the substrate is quantified using a scintillation counter. f. For ADP-Glo™ assay: The amount of ADP produced is measured following the manufacturer's protocol, which involves a luminescence-based readout. g. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Assay for TGF-β Signaling Inhibition

Objective: To assess the ability of a compound to inhibit TGF-β-induced signaling in a cellular context.

Methodology:

-

Reagents and Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

Test compound (serially diluted)

-

Luciferase reporter construct containing a SMAD-responsive promoter element (e.g., p(CAGA)₁₂-luc)

-

Transfection reagent

-

Luciferase assay system

-

-

Procedure (Luciferase Reporter Assay): a. Cells are seeded in 96-well plates and transiently transfected with the SMAD-responsive luciferase reporter construct. b. After an appropriate incubation period for reporter expression, the cells are pre-treated with various concentrations of the test compound for 1 hour. c. The cells are then stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for 16-24 hours. d. The cells are lysed, and the luciferase activity is measured using a luminometer. e. The IC₅₀ value is determined by plotting the percentage of inhibition of TGF-β1-induced luciferase activity against the compound concentration.

-

Procedure (Western Blotting for Phospho-SMAD2): a. Cells are seeded in 6-well plates and grown to near confluency. b. Cells are serum-starved for several hours before pre-treatment with the test compound for 1 hour. c. Cells are then stimulated with TGF-β1 for a short period (e.g., 30-60 minutes). d. Cell lysates are prepared, and protein concentrations are determined. e. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. f. The membrane is probed with a primary antibody against phospho-SMAD2, followed by a secondary antibody conjugated to horseradish peroxidase. g. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The levels of total SMAD2 are also assessed as a loading control.

Below is a diagram representing a general experimental workflow for testing ALK5 inhibitors.

Conclusion

ALK5 inhibitors represent a promising class of therapeutic agents with the potential to treat a variety of diseases driven by aberrant TGF-β signaling. Their development relies on a rigorous and systematic approach to characterize their biochemical and cellular activities, as well as their in vivo efficacy and safety. While specific data for newly discovered compounds like this compound may be initially limited to patent literature, the established methodologies for characterizing ALK5 inhibitors provide a clear roadmap for their preclinical and clinical development. Future research will continue to refine the selectivity and pharmacokinetic properties of these inhibitors, ultimately aiming to deliver novel and effective treatments for patients with fibrotic diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Dysregulation of the TGF-β Pathway in Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transforming growth factor-β (TGF-β) signaling is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) homeostasis. Its dysregulation is a central driver in the pathogenesis of fibrotic diseases across various organs, such as the lungs, liver, kidneys, and skin. Characterized by excessive deposition of ECM components, fibrosis leads to tissue scarring and organ failure. This technical guide provides an in-depth overview of the TGF-β signaling pathway, its pathological activation in fibrosis, quantitative data on the upregulation of key pathway components, and detailed experimental protocols for its investigation.

The TGF-β Signaling Pathway: A Core Overview

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a serine/threonine kinase receptor. This binding recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][2]

Canonical SMAD-Dependent Pathway

The canonical pathway is the principal mechanism through which TGF-β exerts its effects.[3]

-

Activation: Upon phosphorylation by TβRI, SMAD2 and SMAD3 form a heteromeric complex with the common mediator SMAD4.[1]

-

Nuclear Translocation: This SMAD complex then translocates to the nucleus.

-

Transcriptional Regulation: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes to regulate their expression.[1] This leads to the increased production of ECM proteins like collagen and fibronectin, as well as inhibitors of matrix degradation.[4]

Non-Canonical SMAD-Independent Pathways

TGF-β can also signal through pathways that do not directly involve SMAD proteins. These non-canonical pathways often crosstalk with the canonical pathway and contribute to the fibrotic response.[5] Key non-canonical pathways include:

-

Mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38)

-

Phosphoinositide 3-kinase (PI3K)/AKT pathway

-

Rho GTPase pathways

These pathways can influence cell proliferation, migration, and cytoskeletal organization, all of which are important in the development of fibrosis.[6]

Dysregulation of TGF-β Signaling in Fibrosis

In healthy tissues, TGF-β signaling is tightly regulated. However, in fibrotic diseases, this regulation is lost, leading to sustained pathway activation and a chronic wound-healing response.[6]

Mechanisms of Dysregulation

-

Ligand Overexpression and Activation: There is an increased production of TGF-β ligands (particularly TGF-β1) in fibrotic tissues.[7][8] Furthermore, TGF-β is secreted in a latent form and requires activation to bind to its receptors; this activation process is often enhanced in fibrosis.[9]

-

Receptor Upregulation: Increased expression of TGF-β receptors on the cell surface can amplify the signaling response.

-

Aberrant Downstream Signaling: This includes the constitutive phosphorylation of SMAD3, as seen in scleroderma fibroblasts, leading to continuous transcription of pro-fibrotic genes.[6]

-

Impaired Negative Feedback: The inhibitory SMADs, SMAD6 and SMAD7, which normally act as negative regulators of the pathway, can be downregulated in fibrotic conditions, further perpetuating the pro-fibrotic signaling cascade.[10]

Cellular Consequences of Dysregulation

The sustained activation of the TGF-β pathway in fibrosis leads to several key cellular events:

-

Fibroblast to Myofibroblast Differentiation: TGF-β is a potent inducer of the transformation of fibroblasts into myofibroblasts.[5] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are the primary cell type responsible for the excessive deposition of ECM.[5]

-

Epithelial-Mesenchymal Transition (EMT): Epithelial cells can undergo a transition to a mesenchymal phenotype, contributing to the pool of matrix-producing cells.[6]

-

Excessive ECM Deposition: Upregulation of genes encoding for collagen, fibronectin, and other ECM components leads to the progressive scarring of tissue.[11][12]

-

Inhibition of Matrix Degradation: TGF-β signaling also leads to the increased expression of tissue inhibitors of metalloproteinases (TIMPs), which prevent the breakdown of the ECM.

Quantitative Data on TGF-β Pathway Dysregulation

The following tables summarize quantitative data from various studies, illustrating the extent of TGF-β pathway upregulation in different fibrotic diseases.

| Disease | Tissue/Fluid | Molecule | Method | Fold Change/Increase | Reference |

| Liver Fibrosis | Liver Tissue | TGF-β1 mRNA | In situ hybridization | Significantly higher vs. healthy controls | [8] |

| Liver Tissue | Active TGF-β1 | ELISA | Higher in fibrotic vs. non-fibrotic liver | [13] | |

| Serum | TGF-β1 | ELISA | Higher in patients with hepatic cystic echinococcosis and fibrosis vs. healthy controls | [14] | |

| Pulmonary Fibrosis | Lung Tissue | TGF-β1 mRNA | Northern Blot | 4-fold increase in α1(I) mRNA at 24h post-stimulation in human lung fibroblasts | [11] |

| Lung Fibroblasts | Collagen I mRNA | qPCR | Concentration-dependent increase in α1(I) mRNA with TGF-β stimulation | [12] | |

| Lung Fibroblasts | Smad2/3 mRNA | qPCR | ~2-fold and ~6-fold decrease in Smad2 and Smad3 mRNA respectively in TGF-β treated fibroblasts | [15] | |

| Renal Fibrosis | Renal Fibroblasts | Proteome | Mass Spectrometry | 628 proteins regulated by TGF-β1 | [16] |

| Kidney Tissue | α-SMA | Immunohistochemistry | Significantly increased in a mouse model of adenine-induced renal fibrosis | [17] | |

| Skin Fibrosis (Scleroderma) | Dermal Fibroblasts | Smad3 Phosphorylation | Immunoprecipitation | Constitutively increased in Scleroderma fibroblasts vs. normal fibroblasts | [6] |

| Dermal Fibroblasts | COL1A1 mRNA | RT-PCR | Overexpression of Smad3 caused up to a 5-fold increase in COL1A2 promoter activity in normal fibroblasts | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TGF-β pathway in the context of fibrosis.

Quantitative Polymerase Chain Reaction (qPCR) for Pro-fibrotic Gene Expression

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)

-

SYBR Green qPCR master mix

-

qPCR instrument (e.g., ABI Prism 7000)

-

Primers for COL1A1, SERPINE1, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Plate human dermal fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours in serum-free medium.

-

Treat the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours. Include an untreated control group.

-

-

RNA Extraction:

-

Lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions.[20]

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and 1 µL of cDNA.[20]

-

Perform qPCR using a standard thermal cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.

-

Western Blot for Phosphorylated SMAD3 (p-SMAD3)

Objective: To detect the levels of phosphorylated SMAD3 in skin biopsies from a mouse model of scleroderma.

Materials:

-

Skin tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Bradford assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-SMAD3, anti-total SMAD3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize skin tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using the Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-SMAD3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.3.

-

-

Detection and Analysis:

-

Apply the ECL reagent to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total SMAD3 and GAPDH for normalization.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).[21]

-

ELISA for Active TGF-β1 in Human Plasma

Objective: To measure the concentration of active TGF-β1 in human plasma samples.

Materials:

-

Human plasma samples (collected with EDTA or citrate as anticoagulant)

-

Commercial Human TGF-β1 ELISA kit (containing capture antibody-coated plate, detection antibody, standard, streptavidin-HRP, substrate, and wash buffer)

-

1N HCl

-

1.2N NaOH / 0.5M HEPES

-

Polypropylene tubes

-

Microplate reader

Procedure:

-

Sample Preparation and Activation:

-

ELISA Procedure (example based on a typical kit):

-

Add 100 µL of standards and activated samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Aspirate and wash the wells three times with wash buffer.

-

Add 100 µL of diluted detection antibody to each well and incubate for 2 hours at room temperature.

-

Aspirate and wash the wells.

-

Add 100 µL of streptavidin-HRP solution and incubate for 20 minutes at room temperature in the dark.

-

Aspirate and wash the wells.

-

Add 100 µL of substrate solution and incubate for 20 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of TGF-β1 in the samples by interpolating their absorbance values on the standard curve.

-

Multiply the result by the dilution factor from the activation step (e.g., 1.4).[22]

-

Immunohistochemistry for α-SMA in Fibrotic Kidney Tissue

Objective: To visualize the presence and distribution of myofibroblasts by detecting α-SMA in paraffin-embedded human kidney tissue sections.

Materials:

-

Paraffin-embedded kidney tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-α-SMA

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.

-

Allow the slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-SMA antibody overnight at 4°C.

-

Rinse with PBS.

-

Incubate with the biotinylated secondary antibody for 30 minutes.

-

Rinse with PBS.

-

Incubate with the streptavidin-HRP complex for 30 minutes.

-

Rinse with PBS.

-

-

Detection and Visualization:

-

Apply the DAB substrate and monitor for the development of a brown color.

-

Stop the reaction by rinsing with water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear with xylene, and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a light microscope. α-SMA positive cells (myofibroblasts) will appear brown.

-

The extent of staining can be semi-quantitatively scored or quantified using image analysis software.[23]

-

Visualization of Pathways and Workflows

Canonical TGF-β Signaling Pathway

Caption: Canonical TGF-β/SMAD signaling pathway.

Dysregulation of TGF-β Signaling in Fibrosis

Caption: Logical flow of TGF-β dysregulation leading to fibrosis.

Experimental Workflow for qPCR Analysis

Caption: Workflow for qPCR analysis of pro-fibrotic gene expression.

References

- 1. The accumulation of type I collagen mRNAs in human embryonic lung fibroblasts stimulated by transforming growth factor-beta. (1990) | Alan Fine | 36 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MicroRNAs in Transforming Growth Factor-Beta Signaling Pathway Associated With Fibrosis Involving Different Systems of the Human Body [frontiersin.org]

- 4. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]

- 7. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Genetic dominance of transforming growth factor-β1 polymorphisms in chronic liver disease [frontiersin.org]

- 9. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of type I collagen mRNA translation by TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The accumulation of type I collagen mRNAs in human embryonic lung fibroblasts stimulated by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Study on the association between TGF-β1 and liver fibrosis in patients with hepatic cystic echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular changes during TGF β‐mediated lung fibroblast‐myofibroblast differentiation: implication for glucocorticoid resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteomic landscape of TGF-β1-induced fibrogenesis in renal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Disruption of TGF-β/Smad3 Signaling Modulates Skin Fibrosis in a Mouse Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter | MDPI [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. file.elabscience.com [file.elabscience.com]

- 23. Immunoexpression of alpha-SMA and CD68 in native kidney biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alk5-IN-7 in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-7 is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, particularly in advanced stages, the TGF-β pathway is often dysregulated and can promote tumor progression, invasion, and metastasis.[2] Inhibition of ALK5 presents a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β signaling. These application notes provide detailed protocols for the in vitro evaluation of Alk5-IN-7 in non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H441.

Mechanism of Action

Alk5-IN-7 exerts its effects by blocking the kinase activity of ALK5. This inhibition prevents the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3. Consequently, the translocation of the SMAD2/3/SMAD4 complex to the nucleus is hindered, leading to a downregulation of TGF-β target gene transcription. This ultimately interferes with the signaling cascade that promotes epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.

Data Presentation

While specific quantitative data for Alk5-IN-7 in lung cancer cell lines is not extensively available in the public domain, the following tables are structured to enable clear comparison upon data acquisition from the described experimental protocols.

Table 1: Cell Viability (IC50) Data for Alk5-IN-7 in Lung Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | Alk5-IN-7 IC50 (µM) |

| A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| NCI-H441 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| Additional Cell Lines |

Table 2: Effect of Alk5-IN-7 on Lung Cancer Cell Migration

| Cell Line | Treatment | % Wound Closure (at 24 hours) | % Inhibition of Migration |

| A549 | Vehicle Control | Data to be determined | N/A |

| Alk5-IN-7 (Concentration) | Data to be determined | Data to be determined | |

| NCI-H441 | Vehicle Control | Data to be determined | N/A |

| Alk5-IN-7 (Concentration) | Data to be determined | Data to be determined | |

| Additional Cell Lines |

Table 3: Western Blot Analysis of Phospho-SMAD2 in Lung Cancer Cell Lines Treated with Alk5-IN-7

| Cell Line | Treatment (Concentration, Time) | Relative Phospho-SMAD2 Expression (Normalized to Total SMAD2 and Loading Control) |

| A549 | Vehicle Control | 1.0 |

| Alk5-IN-7 | Data to be determined | |

| NCI-H441 | Vehicle Control | 1.0 |

| Alk5-IN-7 | Data to be determined | |

| Additional Cell Lines |

Experimental Protocols

Cell Culture

-

Cell Lines: A549 (human lung adenocarcinoma) and NCI-H441 (human lung adenocarcinoma) cell lines are commonly used models. Both are available from ATCC. ALK5 is expressed in both A549 and H441 cell lines.[3]

-

Culture Medium: For A549 cells, use F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS). For NCI-H441 cells, use RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% FBS.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Alk5-IN-7.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Alk5-IN-7 in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Alk5-IN-7 on the migratory capacity of lung cancer cells.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Drug Treatment: Add fresh medium containing the desired concentration of Alk5-IN-7 or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare the closure rate between treated and control groups to determine the inhibition of migration.

Western Blot Analysis for Phospho-SMAD2

This protocol is used to confirm the inhibitory effect of Alk5-IN-7 on the TGF-β signaling pathway.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Alk5-IN-7 or vehicle control for the desired time (e.g., 1-2 hours), followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD2 signal to total SMAD2 and the loading control to determine the relative change in phosphorylation.

Visualizations

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) using Alk5-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. This process is crucial in embryonic development, wound healing, and unfortunately, in pathological conditions like cancer metastasis and fibrosis. The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary inducer of EMT.[1][2][3] TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors, predominantly the Activin receptor-like kinase 5 (Alk5).[4][5] Activated Alk5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate the expression of genes that drive the mesenchymal phenotype.[4][5][6]

Alk5-IN-7 is a potent and selective small molecule inhibitor of Alk5. By targeting the kinase activity of Alk5, Alk5-IN-7 effectively blocks the TGF-β signaling cascade at a critical juncture, thereby preventing the initiation and progression of EMT. These application notes provide detailed protocols for utilizing Alk5-IN-7 to study TGF-β-induced EMT in vitro, including methods for assessing changes in cell morphology, expression of EMT markers, and cell migration and invasion.

Mechanism of Action of Alk5 in EMT

The TGF-β/Alk5 signaling pathway is a central regulator of EMT. Upon ligand binding, the TGF-β receptor complex, consisting of type I (Alk5) and type II receptors, is formed and activated. Alk5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These activated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates into the nucleus and acts as a transcription factor, regulating the expression of numerous target genes. Key events in TGF-β/Alk5-induced EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[7] This "cadherin switching" is a hallmark of EMT.[8] The process is orchestrated by the induction of several EMT-associated transcription factors, including Snail, Slug, ZEB1/2, and Twist.[3][9]

Alk5-IN-7, as a selective inhibitor of Alk5, is expected to block these downstream events by preventing the initial phosphorylation of Smad2/3.

Quantitative Data

While specific quantitative data for this compound is not yet widely published, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized and potent Alk5 inhibitors. This data can serve as a reference for designing experiments with this compound, although the optimal concentration should be determined empirically for each cell line and assay.

| Inhibitor | IC50 (nM) | Target(s) | Reference |

| A-83-01 | 12 | ALK5, ALK4, ALK7 | [5] |

| SB-431542 | 94 | ALK5, ALK4, ALK7 | [10] |

| SKI2162 | 94 | ALK5 | [4] |

| GW788388 | 18 | ALK5, TβRII | [11] |

| SB525334 | 14.3 | ALK5 | [12] |

| RepSox | 23 (binding), 4 (autophosphorylation) | ALK5 | [12] |

| LY2157299 (Galunisertib) | 56 | TβRI (ALK5) | [12] |

| EW-7197 (Vactosertib) | 11 (ALK5), 13 (ALK4) | ALK4, ALK5 | [12] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on TGF-β-induced EMT.

Protocol 1: Induction of EMT and Treatment with this compound

This protocol describes the general procedure for inducing EMT in epithelial cells using TGF-β and treating them with this compound.

Materials:

-

Epithelial cell line susceptible to TGF-β induced EMT (e.g., NMuMG, A549, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Recombinant human TGF-β1 (carrier-free)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Plate the epithelial cells in complete medium at a density that will result in 60-70% confluency on the day of treatment.

-

Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce basal signaling.

-

Pre-treatment with this compound: Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 0.5, 1, 5, 10 µM). Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the respective wells. Incubate for 1-2 hours.

-

TGF-β Induction: Add TGF-β1 to the wells to a final concentration of 2-10 ng/mL. The optimal concentration may vary depending on the cell line.

-

Incubation: Incubate the cells for 24-72 hours, depending on the specific assay to be performed. Morphological changes are typically visible within 24-48 hours.

-

Analysis: Proceed with downstream analyses such as morphological assessment, Western blotting, immunofluorescence, or cell migration assays.

Protocol 2: Western Blotting for EMT Markers

This protocol is for analyzing the protein expression levels of epithelial and mesenchymal markers.

Materials:

-

Treated cell lysates from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-E-cadherin

-

Anti-N-cadherin

-

Anti-Vimentin

-

Anti-phospho-Smad2/3

-

Anti-total Smad2/3

-

Anti-β-actin or Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Immunofluorescence for EMT Marker Localization

This protocol allows for the visualization of changes in the subcellular localization and morphology associated with EMT.

Materials:

-

Cells grown on glass coverslips or in chamber slides and treated as in Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or goat serum in PBS)

-

Primary antibodies (as in Western Blotting protocol)

-

Fluorophore-conjugated secondary antibodies

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10-15 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (and Phalloidin, if desired) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5-10 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 4: Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol measures the migratory and invasive potential of cells.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

-

For invasion assays: Matrigel or a similar basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cells treated as in Protocol 1 and then harvested

-

Cotton swabs

-

Fixation and staining solution (e.g., methanol and crystal violet)

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted. Rehydrate the inserts with serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the porous membrane.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and then stain with crystal violet.

-

Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.

Expected Results and Interpretation

-

Morphological Changes: Upon successful induction of EMT with TGF-β, epithelial cells will lose their cobblestone-like morphology and adopt an elongated, spindle-shaped, fibroblast-like appearance. Treatment with an effective concentration of this compound should prevent these morphological changes, with cells retaining their epithelial phenotype.

-

EMT Marker Expression:

-

Western Blotting: TGF-β treatment should lead to a decrease in E-cadherin expression and an increase in N-cadherin and Vimentin expression. This compound should dose-dependently reverse these changes. A decrease in the ratio of phosphorylated Smad2/3 to total Smad2/3 will confirm the inhibitory effect of this compound on the TGF-β pathway.

-

Immunofluorescence: In TGF-β-treated cells, E-cadherin staining at cell-cell junctions will be reduced or absent, while Vimentin and F-actin stress fibers will be more prominent. This compound treatment is expected to preserve E-cadherin localization at cell junctions and prevent the formation of prominent stress fibers.

-

-

Cell Migration and Invasion: TGF-β-induced EMT is expected to significantly increase the number of migrated and invaded cells. This compound should inhibit this increase in a dose-dependent manner.

Troubleshooting

-

No EMT induction with TGF-β:

-

Check the activity of the TGF-β1.

-

Ensure the cell line is responsive to TGF-β.

-

Optimize the concentration of TGF-β1 and the duration of treatment.

-

-

High background in Western blots:

-

Optimize antibody concentrations.

-

Increase the number and duration of washes.

-

Ensure the blocking step is adequate.

-

-

Variability in migration/invasion assays:

-

Ensure a single-cell suspension is seeded.

-

Optimize cell seeding density and incubation time.

-

Be consistent with the removal of non-migrated cells.

-

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the TGF-β/Alk5 signaling pathway in the complex process of epithelial-mesenchymal transition.

References

- 1. A high-content EMT screen identifies multiple receptor tyrosine kinase inhibitors with activity on TGFβ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]